3-[4-(2-Nitrobenzamido)piperidin-1-yl]propyl methanesulfonate
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Overview
Description
3-[4-(2-Nitrobenzamido)piperidin-1-yl]propyl methanesulfonate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine widely used as a building block in organic synthesis and medicinal chemistry . This compound is characterized by the presence of a nitrobenzamido group attached to the piperidine ring, which is further linked to a propyl methanesulfonate moiety.
Preparation Methods
The synthesis of 3-[4-(2-Nitrobenzamido)piperidin-1-yl]propyl methanesulfonate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperidine ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Introduction of the nitrobenzamido group: This step involves the reaction of piperidine with 2-nitrobenzoyl chloride in the presence of a base to form the nitrobenzamido derivative.
Attachment of the propyl methanesulfonate moiety: The final step involves the reaction of the nitrobenzamido-piperidine derivative with propyl methanesulfonate under suitable conditions.
Industrial production methods for this compound may involve optimization of these steps to achieve higher yields and purity.
Chemical Reactions Analysis
3-[4-(2-Nitrobenzamido)piperidin-1-yl]propyl methanesulfonate undergoes various chemical reactions, including:
Substitution: The methanesulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, catalysts, nucleophiles, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[4-(2-Nitrobenzamido)piperidin-1-yl]propyl methanesulfonate has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[4-(2-Nitrobenzamido)piperidin-1-yl]propyl methanesulfonate involves its interaction with specific molecular targets and pathways. The nitrobenzamido group may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes . The piperidine ring may also play a role in modulating the compound’s activity by affecting its binding affinity and selectivity .
Comparison with Similar Compounds
3-[4-(2-Nitrobenzamido)piperidin-1-yl]propyl methanesulfonate can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.
Evodiamine: A piperidine alkaloid with antiproliferative effects on cancer cells.
Matrine: A piperidine-based compound with anti-inflammatory and anticancer activities.
The uniqueness of this compound lies in its specific structural features, such as the presence of the nitrobenzamido group and the propyl methanesulfonate moiety, which may confer distinct biological activities and chemical reactivity .
Properties
CAS No. |
88281-22-5 |
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Molecular Formula |
C16H23N3O6S |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
3-[4-[(2-nitrobenzoyl)amino]piperidin-1-yl]propyl methanesulfonate |
InChI |
InChI=1S/C16H23N3O6S/c1-26(23,24)25-12-4-9-18-10-7-13(8-11-18)17-16(20)14-5-2-3-6-15(14)19(21)22/h2-3,5-6,13H,4,7-12H2,1H3,(H,17,20) |
InChI Key |
MLHHDICOXMJPSD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCCN1CCC(CC1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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